

# Budiodarone for Atrial Fibrillation: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BUDIODARONE**

Cat. No.: **B1666113**

[Get Quote](#)

An In-depth Analysis of a Novel Amiodarone Analog for Rhythm Control

## Introduction

**Budiodarone** (also known as ATI-2042) is an investigational antiarrhythmic drug being developed for the management of atrial fibrillation (AF).<sup>[1]</sup> It is a chemical analog of amiodarone, which is a highly effective agent for maintaining sinus rhythm but is associated with a significant side-effect profile, including thyroid, pulmonary, and hepatic toxicity, largely attributed to its long half-life and tissue accumulation.<sup>[1][2]</sup> **Budiodarone** was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.<sup>[1]</sup> This document provides a detailed technical overview of the core research on **budiodarone** for researchers, scientists, and drug development professionals.

## Pharmacokinetics and Metabolism

A key design feature of **budiodarone** is its rapid metabolism and shorter half-life compared to amiodarone. **Budiodarone**'s structure differs from amiodarone by the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety.<sup>[2]</sup> This side chain allows for a shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.<sup>[1][2]</sup> This is expected to lead to a faster onset of action and quicker clearance, reducing the risk of tissue accumulation and associated toxicities.<sup>[2]</sup> The major metabolite of **budiodarone**, ATI-2000, is considered to be electrophysiologically inactive.<sup>[1]</sup>

## Data Presentation

**Table 1: Pharmacokinetic Profile of Budiodarone vs. Amiodarone**

| Parameter       | Budiodarone (ATI-2042)                               | Amiodarone                  |
|-----------------|------------------------------------------------------|-----------------------------|
| Half-Life       | ~7 hours[1][2][3][4]                                 | 35-68 days[2]               |
| Metabolism      | Rapid metabolism by plasma and tissue esterases[5]   | Complex, primarily hepatic  |
| Key Metabolite  | ATI-2000<br>(electrophysiologically inactive)<br>[1] | Desethylamiodarone (active) |
| Onset of Action | Faster onset anticipated due to shorter half-life[2] | Slow onset of action[3]     |

**Table 2: Efficacy of Budiodarone in Reducing Atrial Fibrillation Burden (PASCAL Study)**

| Treatment Group (twice daily) | Median Reduction in AF Burden                                                                      | p-value (vs. Placebo) |
|-------------------------------|----------------------------------------------------------------------------------------------------|-----------------------|
| Placebo                       | -                                                                                                  | -                     |
| 200 mg                        | Not statistically significant in PASCAL, though other preliminary trials showed some effect.[6][7] | -                     |
| 400 mg                        | 54%[6]                                                                                             | 0.01[6]               |
| 600 mg                        | 75% (in one preliminary trial)<br>[2], 74% (in PASCAL)[6]                                          | 0.001[6]              |

**Table 3: Mean Trough Plasma Levels of Budiodarone (ATI-2042) in a Preliminary Human Study**

| Dose (twice daily) | Mean Trough Plasma Level (ng/mL) |
|--------------------|----------------------------------|
| Baseline           | 0.0 ± 0.0                        |
| 200 mg             | 2.4 ± 0.9                        |
| 400 mg             | 5.2 ± 1.7                        |
| 600 mg             | 13.1 ± 5.6                       |
| 800 mg             | 19.8 ± 17.9                      |

Data from a preliminary study in patients with paroxysmal AF.[\[3\]](#)

## Mechanism of Action

**Budiodarone** is a multi-channel blocker, exhibiting mixed ion channel electrophysiological properties similar to amiodarone.[\[1\]](#)[\[6\]](#) Its primary mechanism of action involves the inhibition of multiple cardiac ion channels that are crucial for the generation and propagation of the cardiac action potential.[\[4\]](#)[\[5\]](#)

- Potassium Channel Inhibition: By blocking potassium channels, **budiodarone** delays the repolarization phase of the cardiac action potential. This prolongs the action potential duration and increases the effective refractory period in atrial myocytes, making the tissue less susceptible to re-entrant arrhythmias that can perpetuate AF.[\[1\]](#)[\[5\]](#)
- Sodium Channel Inhibition: The drug also blocks sodium channels, which decreases the influx of sodium ions into the myocytes during depolarization.[\[1\]](#)[\[2\]](#) This action can slow the conduction velocity and reduce myocyte excitability.[\[1\]](#)
- Calcium Channel Inhibition: **Budiodarone** inhibits L-type calcium channels, leading to a reduced influx of calcium.[\[1\]](#)[\[2\]](#) This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[\[5\]](#)

These actions collectively result in an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent decrease in heart rate.[\[1\]](#)

## Experimental Protocols

### The PASCAL Study: A Randomized Trial of Budiodarone in Paroxysmal Atrial Fibrillation

This study was a key Phase II clinical trial that investigated the safety and efficacy of **budiodarone**.<sup>[7]</sup>

- Objective: To assess the preliminary safety and efficacy of three different doses of **budiodarone** in patients with paroxysmal atrial fibrillation.<sup>[6]</sup>
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.<sup>[6]</sup>
- Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.<sup>[6]</sup>
- Methodology:
  - A 4-week baseline period was established to assess the initial atrial tachycardia/atrial fibrillation burden (AT/AFB) while patients were off any antiarrhythmic drugs.<sup>[6]</sup>
  - Patients were then randomized to receive either a placebo or **budiodarone** at doses of 200 mg, 400 mg, or 600 mg, administered twice daily for 12 weeks.<sup>[6]</sup>
  - This treatment period was followed by a 4-week washout period.<sup>[6]</sup>
  - Pacemakers were interrogated every 4 weeks to quantify the AT/AFB, the number of AF episodes, and the duration of these episodes.<sup>[6]</sup>
- Primary Endpoint: The primary outcome measure was the percent change from baseline in AT/AFB over the 12 weeks of treatment compared to the placebo group.<sup>[6]</sup>
- Key Results: The 400 mg and 600 mg twice-daily doses of **budiodarone** significantly reduced the AF burden compared to the placebo.<sup>[6][7]</sup> The study also demonstrated a reduction in the number and duration of AF episodes.<sup>[6]</sup>

## Future Directions

Recent developments indicate a clear path forward for **budiodarone**'s clinical development. XYRA LLC has reached an agreement with the U.S. Food and Drug Administration (FDA) on the design of pivotal studies for the approval of **budiodarone** for the long-term management of symptomatic non-permanent AF.<sup>[8][9]</sup> These future studies will involve:

- An open-label, long-term dosing study utilizing FDA-approved wearable devices to monitor patients and adjust dosages.<sup>[8][9]</sup>
- A six-month, double-blind, randomized, placebo-controlled trial comparing different fixed doses of **budiodarone**.<sup>[8][9]</sup>

These trials will be crucial in definitively establishing the efficacy and safety of **budiodarone** as a potential new therapeutic option for patients with atrial fibrillation.<sup>[1]</sup>

## Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Budiodarone - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 4. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. A randomized trial of budiodarone in paroxysmal atrial fibrillation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 8. XYRA Secures FDA Consensus on Budiodarone Approval Path for Atrial Fibrillation Treatment [\[synapse.patsnap.com\]](https://synapse.patsnap.com)
- 9. [appliedclinicaltrialsonline.com](http://appliedclinicaltrialsonline.com) [appliedclinicaltrialsonline.com]
- To cite this document: BenchChem. [Budiodarone for Atrial Fibrillation: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666113#budiodarone-for-atrial-fibrillation-research\]](https://www.benchchem.com/product/b1666113#budiodarone-for-atrial-fibrillation-research)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)